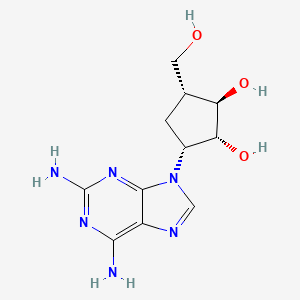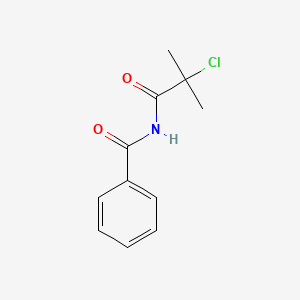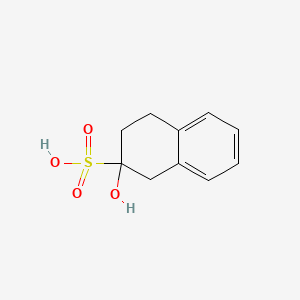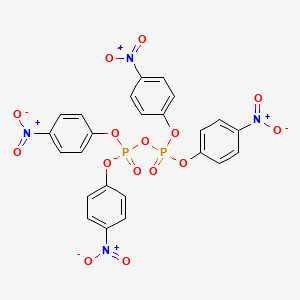
Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate is a chemical compound with the molecular formula C24H16N4O15P2 and a molecular weight of 662.35 g/mol This compound is characterized by the presence of four hydroxy(oxido)amino groups attached to phenyl rings, which are further linked to a diphosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate typically involves the reaction of 4-nitrophenol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically carried out in large reactors with precise control over temperature and pressure to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to hydroxy(oxido)amino groups.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and iron (Fe) in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of tetrakis(4-nitrophenyl) diphosphate.
Reduction: Regeneration of this compound.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate involves its interaction with specific molecular targets. The hydroxy(oxido)amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or modulation of their activity. The diphosphate moiety can also participate in coordination with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Tetrakis(4-nitrophenyl) diphosphate
- Tetrakis(4-aminophenyl) diphosphate
- Tetrakis(4-hydroxyphenyl) diphosphate
Uniqueness
Tetrakis(4-(hydroxy(oxido)amino)phenyl) diphosphate is unique due to the presence of hydroxy(oxido)amino groups, which impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
52625-61-3 |
|---|---|
Molecular Formula |
C24H16N4O15P2 |
Molecular Weight |
662.3 g/mol |
IUPAC Name |
bis(4-nitrophenoxy)phosphoryl bis(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C24H16N4O15P2/c29-25(30)17-1-9-21(10-2-17)39-44(37,40-22-11-3-18(4-12-22)26(31)32)43-45(38,41-23-13-5-19(6-14-23)27(33)34)42-24-15-7-20(8-16-24)28(35)36/h1-16H |
InChI Key |
IYTZBDDDAQHMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OP(=O)(OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




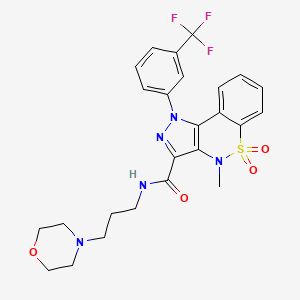



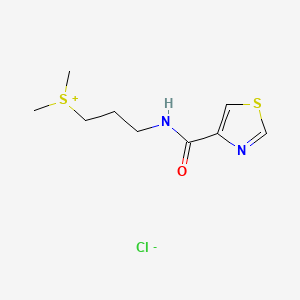
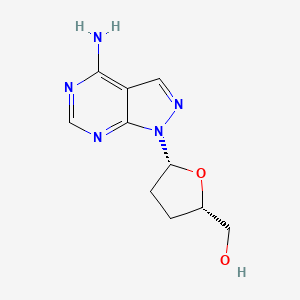
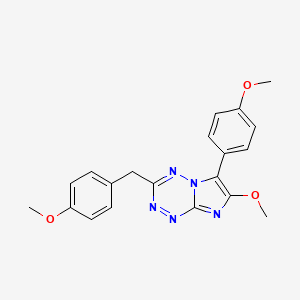
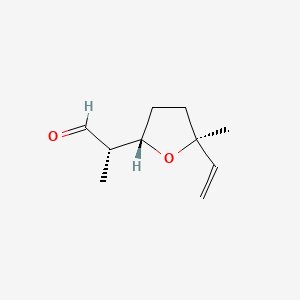
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
